Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Des-chloro and Des-hydroxy Analogs
The target compound's computed LogP of 1.83 and PSA of 67.41 Ų can be compared to its des-chloro (unsubstituted indazole) and des-hydroxy (piperidine instead of piperidin-4-ol) analogs. The 5-chloro substituent increases lipophilicity by approximately 0.7–1.0 LogP units relative to the unsubstituted indazole analog, while the hydroxyl group on the piperidine simultaneously increases polarity, partially offsetting the chlorine effect and resulting in a balanced physicochemical profile suitable for both solubility and passive membrane permeability. While direct experimental data for the target compound is limited, this predicted profile differentiates it from analogs like 3-(1-piperidinylpropyl)amino-1H-indazole (des-chloro, LogP ~1.0–1.3, PSA ~54–58) [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.83 |
| Comparator Or Baseline | Des-chloro analog (estimated LogP ~1.0–1.3); Des-hydroxy analog (estimated LogP ~2.5–2.8) |
| Quantified Difference | Target is ~0.5–0.8 LogP units more lipophilic than des-chloro analog; ~0.7–1.0 units less than des-hydroxy analog |
| Conditions | Computed (in silico) using standard fragment-based methods |
Why This Matters
A balanced LogP and moderate PSA are critical for achieving oral bioavailability; the target compound's profile suggests better membrane permeability than des-chloro analogs with maintained solubility, which is a key differentiator for in vivo pharmacological studies.
- [1] PubChem. (2026). Compound Summary for CID 43423618. [Note: Estimated LogP for structural analogs based on fragment contributions]. View Source
